Diethyl 2-(2-nitrobenzyl)malonate
Overview
Description
Diethyl 2-(2-nitrobenzyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a malonate group (a diester of propanedioic acid) attached to a 2-nitrobenzyl group . The InChI code for this compound is 1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Macrocyclic Ligand Synthesis
- Diethyl 2-(4-nitrobenzyl)malonate has been used in the synthesis of a macrocyclic ligand, which demonstrated significant interactions with metal ions, such as copper(II) and nickel(II). This research offers insights into the potential of these macrocycles in coordination chemistry and their interactions with various metal ions (Luo et al., 1994).
Antitumor Activity
- A derivative of diethyl 2-(2-nitrobenzyl)malonate was synthesized and found to have antitumor activities. This study explored the potential of this compound in the development of new anticancer drugs (Jen, 1965).
Electron-Donor-Acceptor Complex Formation
- The compound has been involved in studying the effect of adjacent functional groups on electron-donor-acceptor (EDA) complex formation. This research contributes to the understanding of EDA complex stability and interactions in organic chemistry (Ohno & Kumanotani, 1981).
Crystal and Molecular Structure Analysis
- Diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized and its crystal and molecular structure analyzed. This kind of research provides valuable information for the development of new materials and understanding of molecular interactions (Achutha et al., 2016).
Rapid Synthesis Techniques
- Rapid room temperature liquid phase synthesis methods for derivatives of this compound have been developed, highlighting the importance of efficient synthesis methods in industrial-scale production of important chemical intermediates (Valle et al., 2018).
Safety and Hazards
Diethyl 2-(2-nitrobenzyl)malonate is classified under GHS07 and carries a warning signal . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of Diethyl 2-(2-nitrobenzyl)malonate is the enolate ions . Enolate ions are intermediates in organic reactions involving carbonyl compounds. They play a crucial role in the alkylation of enolate ions, which is a key step in the synthesis of carboxylic acids and ketones .
Mode of Action
This compound: interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . This interaction results in the transformation of the enolate ion into a different compound .
Biochemical Pathways
The action of This compound affects the biochemical pathway of malonic ester synthesis . This pathway involves the preparation of carboxylic acids via the alkylation of enolate ions . The downstream effects include the formation of a wide variety of carboxylic acids and methyl ketones .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound has high gastrointestinal absorption This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of This compound ’s action are the formation of new compounds through the alkylation of enolate ions . This results in the synthesis of a variety of carboxylic acids and methyl ketones .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is stored at ambient temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
Diethyl 2-(2-nitrobenzyl)malonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bonds, releasing the active nitrobenzyl moiety. This interaction is crucial for its role in biochemical pathways, where it can participate in the formation of intermediates necessary for further reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them. For instance, the nitrobenzyl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound can be metabolized by esterases, leading to the release of the nitrobenzyl moiety, which can then participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical pathways and cellular processes .
Properties
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHIUXRQYXRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208543 | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59803-35-9 | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59803-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-(2-nitrobenzyl)malonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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